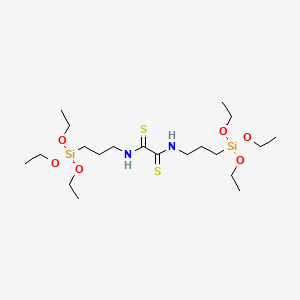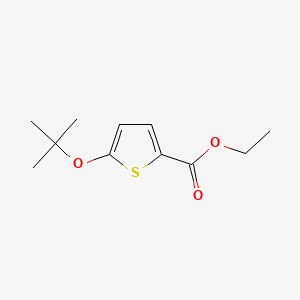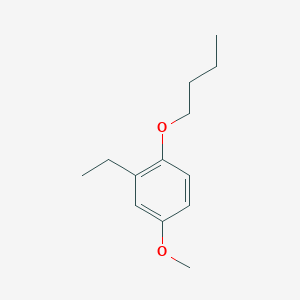
2,2-Dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one is a chemical compound belonging to the class of oxazolidines It is characterized by the presence of a dichloroacetyl group and an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one typically involves the reaction of 4-ethyl-1,3-oxazolidine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the oxazolidine ring can lead to the formation of oxazolidinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products
Substitution: Formation of azides or thiocyanates.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of oxazolidinones.
Applications De Recherche Scientifique
2,2-Dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one involves its interaction with nucleophilic sites in biological molecules. The dichloroacetyl group can form covalent bonds with nucleophiles such as amino acids in proteins, leading to the inhibition of enzyme activity. The oxazolidine ring may also interact with biological targets, contributing to the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one
- 4-Ethyl-1,3-oxazolidin-2-one
- 2,2-Dichloro-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone
Uniqueness
2,2-Dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethan-1-one is unique due to the presence of the 4-ethyl substituent on the oxazolidine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and bioactivity.
Propriétés
Numéro CAS |
52836-86-9 |
|---|---|
Formule moléculaire |
C7H11Cl2NO2 |
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
2,2-dichloro-1-(4-ethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H11Cl2NO2/c1-2-5-3-12-4-10(5)7(11)6(8)9/h5-6H,2-4H2,1H3 |
Clé InChI |
MCNAPBRXUMKCJP-UHFFFAOYSA-N |
SMILES canonique |
CCC1COCN1C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



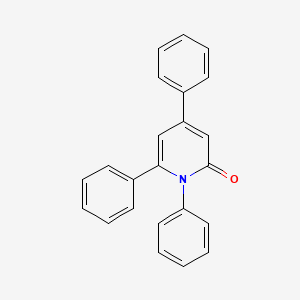
![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)
![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)
![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)
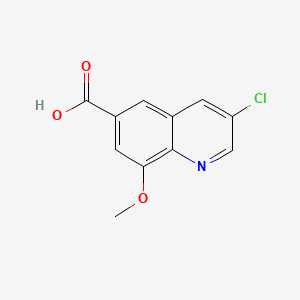
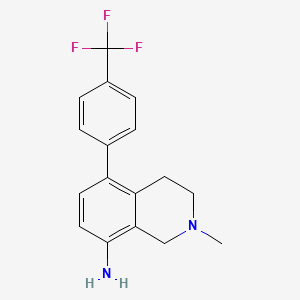

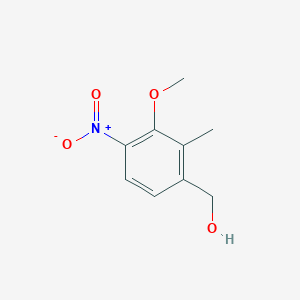
![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)
